4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine
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Overview
Description
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a hydroxy group at the 4-position and a 2-(2-methoxy-5-trifluoromethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Substituents: The hydroxy group at the 4-position and the 2-(2-methoxy-5-trifluoromethylphenyl) group are introduced through specific substitution reactions. These reactions often require the use of reagents such as trifluoromethylating agents and methoxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Molecular Pathways: Influencing various molecular pathways involved in cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share the hydroxy and pyrone structures but differ in their substituents.
2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine: A structural isomer with the hydroxy group at a different position.
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups but different overall structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(13(14,15)16)6-10(12)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASHFKSFVRLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692778 |
Source
|
Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-18-4 |
Source
|
Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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